molecular formula C13H18N2O5S B1680099 N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide CAS No. 123653-11-2

N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide

Cat. No. B1680099
M. Wt: 314.36 g/mol
InChI Key: KTDZCOWXCWUPEO-UHFFFAOYSA-N
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Description

“N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide”, also known as NS-398, is a bioactive small molecule . It belongs to the non-steroidal anti-inflammatory drug (NSAID) family . It exhibits anti-inflammatory, analgesic, and anti-pyretic properties .


Molecular Structure Analysis

The empirical formula of “N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide” is C13H18N2O5S . The molecular weight is 314.36 . The InChI string is 1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

“N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide” is a solid substance . It is pale yellow in color . It is soluble in DMSO at 20 mg/mL but insoluble in water . The storage temperature is between 10-30°C .

Scientific Research Applications

1. Structural and Spectroscopic Analysis

N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide and its derivatives have been the subject of structural and spectroscopic studies. These compounds demonstrate interesting structural properties, such as the formation of ion pairs and complex hydrogen-bonded structures. For instance, the 1:1 complex of 4-nitrophenyl[bis(diethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene shows proton transfer to yield an ion pair, reflected in its FT-IR spectrum and solid-state structure. Similar structural complexity is observed in derivatives of nimesulide, a molecule closely related to N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide, where interactions like hydrogen bonds and π interactions contribute to their solid-state architecture (Binkowska et al., 2001; Dey et al., 2015; Gowda et al., 2007).

2. Molecular Surface Electrostatic Potential Analysis

The molecular surface electrostatic potentials of N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide derivatives have been quantitatively analyzed. This analysis is crucial for understanding the molecular recognition and interaction capabilities of these compounds. For example, three nimesulide derivatives were studied to understand the nature of intermolecular interactions and the role of hydrogen bonds in assembling molecules into a supramolecular framework (Dey et al., 2016).

3

. Inhibition of Cyclooxygenase-2 ActivityN-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide and its analogs are known for their potential in inhibiting cyclooxygenase-2 (COX-2) activity. This inhibition is crucial in the context of reducing inflammation and has potential implications in cancer research, particularly in inhibiting the proliferation of cancer cells like HepG2. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation, pointing towards their potential use in therapeutic applications (Wu et al., 2008; Adeagbo et al., 2003).

4. Synthesis and Anti-inflammatory Activity

Compounds structurally related to N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide have been synthesized and evaluated for their anti-inflammatory activity. These studies are pivotal in the development of new pharmaceuticals that can effectively reduce inflammation, thus having broad implications in the treatment of various inflammatory disorders (Lou et al., 2004).

5. Exploration in Radiochemistry

Derivatives of N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide have been synthesized and labeled with carbon-11 for use in positron emission tomography (PET). These compounds serve as potential tracers for imaging, particularly in studying aromatase expression in breast cancer, showcasing the versatility of these compounds in diagnostic imaging and their contribution to oncology research (Wang et al., 2010).

6. Chemoselective N-Acylation

N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide derivatives have been studied for their potential as chemoselective N-acylation reagents. This property is critical in the field of synthetic chemistry, providing tools for the selective modification of molecules, which is essential in drug design and the synthesis of complex organic molecules (Kondo et al., 2000).

properties

IUPAC Name

N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDZCOWXCWUPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041084
Record name NS398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide

CAS RN

123653-11-2
Record name N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123653-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123653112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-398
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NS398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP55KM2KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 20 ml of an acetic acid solution containing 3.4 g of N-(2-cyclohexyloxyphenyl)methanesulfonamide was added dropwise 1.5 g of 61% nitric acid on heating at 110° C. over a 30-minute period, and then the mixture was stirred for 1 hour. The reaction solution was poured into ice water and neutralized with a dilute aqueous sodium hydroxide solution. The crystals which formed were collected by filtration, washed with water and dried to give 4.5 g of the crude crystals, which were then recrystallized from ethanol-n-hexane to give 3.3 g of N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.4 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
728
Citations
N Yoshimi, M Shimizu, K Matsunaga… - Japanese journal of …, 1999 - Wiley Online Library
Non‐steroidal anti‐inflammatory drugs (NSAIDs) such as sulindac and indomethacin inhibit colon carcinogenesis, and selective cyclooxygenase (COX)‐2 inhibitors are considered to …
Number of citations: 62 onlinelibrary.wiley.com
R Huff, P Collins, S Kramer, K Seibert, C Koboldt… - Inflammation …, 1995 - Springer
Nonsteroidal antiinflammatory drugs (NSAIDs) are widely used because they alleviate pain, fever, and inflammation by inhibiting prostaglandin (PG) production by the enzyme …
Number of citations: 42 link.springer.com
TF Gendron, E Brunette, GAR Mealing… - European journal of …, 2004 - Elsevier
Cyclooxygenase-2 inhibitors protect against excitotoxicity in vitro yet provide conflicting results in in vivo models of ischemia. To bridge the gap in understanding the discrepancies …
Number of citations: 13 www.sciencedirect.com
M Wang, G Lacy, M Gao, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2007 - Elsevier
Aromatase is a particularly good target in the treatment of estrogen receptor positive breast cancer. Novel carbon-11 labeled sulfonanilide analogues, N-[ 11 C]methyl-N-(2-alkyloxy-4-…
Number of citations: 29 www.sciencedirect.com
AJ Vecchio, MG Malkowski - Journal of structural biology, 2011 - Elsevier
The cyclooxygenases (COX-1 and COX-2) are membrane-associated, heme-containing homodimers that generate prostaglandin H 2 from arachidonic acid (AA) in the committed step …
Number of citations: 37 www.sciencedirect.com
N Futaki, K Yoshikawa, Y Hamasaka, I Arai… - General …, 1993 - europepmc.org
1. NS-398 (N-[2-cyclohexyloxy-4-nitrophenyl] methanesulfonamide) is a new non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects. 2. The anti-…
Number of citations: 423 europepmc.org
A LeGrand, B Fermor, C Fink… - … : Official Journal of …, 2001 - Wiley Online Library
Objective In osteoarthritis (OA), a combination of biochemical and biomechanical factors may damage both menisci and articular cartilage. Nitric oxide (NO) and prostaglandin E 2 (PGE …
Number of citations: 325 onlinelibrary.wiley.com
D Levy, XC Zhang, M Jakubowski… - European Journal of …, 2008 - Wiley Online Library
Migraine attacks associated with throbbing (manifestation of peripheral sensitization) and cutaneous allodynia (manifestation of central sensitization) are readily terminated by …
Number of citations: 69 onlinelibrary.wiley.com
KS Bisht, CM Bradbury, I Zoberi, HA Curry… - … journal of radiation …, 2003 - Taylor & Francis
Purpose: Abnormally high levels of the cyclooxygenase (COX)‐2 isozyme as well as the prostaglandin metabolites produced by the COX pathway have been observed in a variety of …
Number of citations: 8 www.tandfonline.com
NL Gong, H Wei, SH Chowdhury… - Proceedings of the …, 2004 - National Acad Sciences
Despite the importance of platelet/endothelial cell adhesion molecule-1 (PECAM-1, CD31) in the adhesion and diapedesis of monocytes/lymphocytes, little is known about the …
Number of citations: 81 www.pnas.org

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